N-(3-{[4-(2-hydroxyethyl)piperazin-1-yl](pyridin-2-yl)methyl}-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)acetamide
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Overview
Description
N-(3-{4-(2-hydroxyethyl)piperazin-1-ylmethyl}-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)acetamide is a complex organic compound that features a combination of piperazine, pyridine, and benzothiophene moieties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-{4-(2-hydroxyethyl)piperazin-1-ylmethyl}-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)acetamide typically involves multi-step procedures. The process begins with the preparation of intermediate compounds, which are then subjected to various chemical reactions to form the final product. Common techniques include:
Nucleophilic substitution: reactions to introduce the piperazine and pyridine groups.
Cyclization: reactions to form the benzothiophene ring.
Acylation: reactions to attach the acetamide group.
Industrial Production Methods
Industrial production of this compound may involve optimization of reaction conditions to maximize yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
N-(3-{4-(2-hydroxyethyl)piperazin-1-ylmethyl}-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially modifying its biological activity.
Substitution: Nucleophilic or electrophilic substitution reactions can be employed to replace specific atoms or groups within the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various nucleophiles or electrophiles. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce new functional groups such as halogens or alkyl groups.
Scientific Research Applications
N-(3-{4-(2-hydroxyethyl)piperazin-1-ylmethyl}-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)acetamide has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential therapeutic properties, including antimicrobial, antiviral, and anticancer activities.
Pharmacology: Research focuses on understanding the compound’s interactions with biological targets, such as enzymes and receptors.
Organic Synthesis: The compound serves as a building block for the synthesis of more complex molecules with potential pharmaceutical applications.
Material Science: The compound’s unique structure makes it a candidate for the development of novel materials with specific properties.
Mechanism of Action
The mechanism of action of N-(3-{4-(2-hydroxyethyl)piperazin-1-ylmethyl}-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)acetamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in various biological pathways. The compound’s structure allows it to bind to these targets, potentially inhibiting or modulating their activity. This can result in therapeutic effects such as antimicrobial or anticancer activity.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other piperazine, pyridine, and benzothiophene derivatives, such as:
- N-(3-{4-(2-hydroxyethyl)piperazin-1-ylmethyl}-4,5-dimethyl-2-thienyl)benzamide .
- 3-(Piperazin-1-yl)-1,2-benzothiazole derivatives .
Uniqueness
N-(3-{4-(2-hydroxyethyl)piperazin-1-ylmethyl}-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)acetamide is unique due to its specific combination of functional groups and ring structures. This unique structure contributes to its distinct chemical and biological properties, making it a valuable compound for research and potential therapeutic applications.
Properties
Molecular Formula |
C22H30N4O2S |
---|---|
Molecular Weight |
414.6 g/mol |
IUPAC Name |
N-[3-[[4-(2-hydroxyethyl)piperazin-1-yl]-pyridin-2-ylmethyl]-4,5,6,7-tetrahydro-1-benzothiophen-2-yl]acetamide |
InChI |
InChI=1S/C22H30N4O2S/c1-16(28)24-22-20(17-6-2-3-8-19(17)29-22)21(18-7-4-5-9-23-18)26-12-10-25(11-13-26)14-15-27/h4-5,7,9,21,27H,2-3,6,8,10-15H2,1H3,(H,24,28) |
InChI Key |
YDEHBKJUAOJLBQ-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)NC1=C(C2=C(S1)CCCC2)C(C3=CC=CC=N3)N4CCN(CC4)CCO |
Origin of Product |
United States |
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